3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid

Medicinal Chemistry Fragment-Based Drug Design ADMET Profiling

When constructing kinase or DHODH inhibitor scaffolds requiring dual hydrogen-bond interactions through both the 3-amino and carboxylic acid groups, generic isonicotinic acid analogs cannot satisfy the binding motif without extensive synthetic modification. This compound delivers the requisite dual HBD pharmacophore ready for one-step coupling. • Dual HBD pharmacophore: one-step coupling into inhibitor frameworks, reducing synthetic steps and preserving yield. • Chiral 3-methylpiperidine center supports enantiomer separation for parallel SAR evaluation. • ≥98% certified purity from multiple vendors ensures batch consistency for automated parallel synthesis without re-purification.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B13631698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=CC(=C2N)C(=O)O
InChIInChI=1S/C12H17N3O2/c1-8-3-2-6-15(7-8)11-10(13)9(12(16)17)4-5-14-11/h4-5,8H,2-3,6-7,13H2,1H3,(H,16,17)
InChIKeyGQRVHVBGLSELBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic Acid Procurement Baseline


3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid (CAS 1479547-38-0) is a trisubstituted pyridine building block comprising a 4-carboxylic acid (isonicotinic acid) core, a 3-amino group, and a 2-(3-methylpiperidin-1-yl) substituent . The compound is commercially supplied as a solid with a certified minimum purity specification, typically 97–98% . It serves as a functionalized heterocyclic intermediate for medicinal chemistry programs, particularly those targeting kinase and dehydrogenase inhibitor scaffolds where the 3-amino-2-piperidinyl-isonicotinic acid motif appears in patent disclosures [1].

1 Dual hydrogen-bond donor (3-amino + carboxylic acid) for bidentate inhibitor scaffolds
2 Racemic 3-methylpiperidine chiral center supports enantiomer-specific SAR exploration
3 Multi-vendor certified purity specification enables direct library synthesis without re-purification

Why Generic Analogs Cannot Substitute 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic Acid


Substituting 3-amino-2-(3-methylpiperidin-1-yl)isonicotinic acid with a cheaper or more readily available isonicotinic acid analog—such as the des-amino variant 2-(3-methylpiperidin-1-yl)isonicotinic acid or the des-methyl analog 3-amino-2-(piperidin-1-yl)isonicotinic acid—introduces measurable differences in critical molecular properties that directly impact synthetic utility and final compound profile. The 3-amino group adds a hydrogen-bond donor site (ΔHBD = +1) and significantly alters the electron density of the pyridine ring, affecting reactivity in amide coupling and nucleophilic aromatic substitution sequences . The 3-methyl substituent on the piperidine ring introduces a defined stereocenter and increases lipophilicity (ΔLogP ≈ +0.5–0.7 versus the unsubstituted piperidine analog) . These structural features are not interchangeable when the target molecule requires precise three-dimensional pharmacophore presentation, as demonstrated in DHODH and IDH inhibitor patent families where specific substitution patterns correlate with target engagement [1].

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
Des-amino analog (2-(3-methylpiperidin-1-yl)isonicotinic acid)
Lacks the 3-amino HBD; bidentate binding motifs may not be achieved without extensive synthetic modification.
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
Des-methyl analog (3-amino-2-(piperidin-1-yl)isonicotinic acid)
Lower lipophilicity may reduce passive permeability; absence of chiral center precludes enantiomer-specific SAR studies.

Quantitative Differentiation Evidence for 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic Acid


Extra Hydrogen-Bond Donor vs Des-Amino Analog

Compared to the des-amino analog 2-(3-methylpiperidin-1-yl)isonicotinic acid (CAS 883544-59-0), the target compound possesses an additional primary amine at the 3-position of the pyridine ring. This structural difference increases the hydrogen-bond donor count from 1 to 2 (ΔHBD = +1) while maintaining the same total number of rotatable bonds (2), as computed from the canonical SMILES . The additional HBD site enables simultaneous dual-point anchoring to biological targets that require bidentate hydrogen-bond interactions, a capability structurally unavailable to the des-amino comparator.

HBD Count vs Des-Amino
Reported
Target: HBD = 2; Comparator: HBD = 1
ΔHBD = +1
Enables bidentate hydrogen-bond anchoring not possible with comparator.
Structural analysis from vendor datasheets; verify for specific target requirements.
Medicinal Chemistry Fragment-Based Drug Design ADMET Profiling

Increased Lipophilicity and Steric Bulk vs Unsubstituted Analog

The presence of the 3-methyl group on the piperidine ring of the target compound differentiates it from 3-amino-2-(piperidin-1-yl)isonicotinic acid (CAS 1478268-02-8). Computational data from the ChemScene product page reports a calculated LogP of 1.5983 for the target compound . For the des-methyl analog, the absence of the methyl group reduces molecular weight and lipophilicity (MW 221.26, LogP estimated at approximately 0.95–1.1 based on fragment-based calculation) . This ΔLogP of ~0.5–0.7 units is significant for passive membrane permeability predictions.

Lipophilicity (cLogP)
Reported
1.5983
cLogP
Supports CNS permeability prediction; higher than des-methyl analog by ~0.5–0.7 units.
Computational estimate; experimental logD may vary.
Lipophilic Efficiency Permeability CNS Drug Design

Certified High Purity Enabling Direct SAR Use

Multiple independent vendors certify the target compound at 97% (AKSci) and 98% (Fluorochem, ChemScene, Leyan) purity. This level of quality enables direct use in parallel medicinal chemistry synthesis and biological screening workflows without the need for costly and time-consuming in-house re-purification. By contrast, the des-methyl analog 3-amino-2-(piperidin-1-yl)isonicotinic acid is also available at similar purity levels, but the specific methylated variant offers the same batch-to-batch reliability with the added structural benefits described above.

Vendor Purity Certification
Reported
97–98%
Multi-vendor (AKSci, Fluorochem, ChemScene, Leyan)
Supports direct use without re-purification; comparable to des-methyl analog.
Confirm latest Certificate of Analysis for batch-specific purity.
Compound Quality Control High-Throughput Screening Structure-Activity Relationship

Chiral Center Advantage for Stereospecific Lead Optimization

The 3-methylpiperidine substituent introduces one asymmetric carbon atom into the molecule, as noted in the Fluorochem datasheet (Asymmetric Atoms = 1) . The unsubstituted piperidine analog has zero asymmetric centers. The presence of a chiral center creates an opportunity for enantiomer separation and stereospecific structure-activity relationship (SAR) exploration, a capability not available with the achiral comparator. The racemic mixture is supplied, but the defined stereocenter enables downstream chiral resolution or asymmetric synthesis approaches.

Chiral Center Availability
Reported
1 asymmetric carbon
Comparator: 0
Enables enantiomer separation and stereospecific SAR exploration.
Racemic mixture supplied; chiral resolution required.
Chiral Synthesis Enantioselective Pharmacology Lead Optimization

Application Scenarios for 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic Acid


Bidentate Kinase/Dehydrogenase Inhibitor Core Synthesis

When constructing inhibitor scaffolds that demand simultaneous hydrogen-bond interactions through both the 3-amino group and the carboxylic acid moiety—such as those described in DHODH inhibitor patents —the target compound provides the requisite dual HBD pharmacophore. The des-amino analog 2-(3-methylpiperidin-1-yl)isonicotinic acid, possessing only one HBD, cannot satisfy this binding motif without extensive synthetic modification that would require additional steps, reduce overall yield, and potentially change the three-dimensional arrangement of the core. Procuring the 3-amino-substituted compound directly enables one-step coupling into the elaborated inhibitor framework, preserving synthetic efficiency and structural integrity.

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

The calculated LogP of 1.5983 for the target compound positions it within the favorable range for CNS drug candidates (typically LogP 1–3.5) . The 0.5–0.7 LogP unit increase over the des-methyl analog can translate to measurably higher passive permeability in cell-based assays, as predicted by Lipinski's and related guidelines. Teams optimizing CNS-exposed kinase inhibitors or GPCR ligands can prioritize this building block when a moderate lipophilicity boost is desirable without altering TPSA (79.45 unchanged), thereby maintaining solubility while enhancing brain penetration potential.

Stereochemistry-Driven Fragment Growing and Enantiomer-Specific SAR

The single asymmetric carbon atom in the 3-methylpiperidine ring introduces a chiral center that can be exploited for enantiomer separation and parallel SAR evaluation . This capability distinguishes the compound from flat, achiral isonicotinic acid building blocks. In programs where the target binding site exhibits stereospecific recognition (e.g., chiral enzyme active sites), the racemic compound provides a starting point for identifying the eutomer and distomer, guiding subsequent asymmetric synthesis optimization that would be impossible with the symmetric piperidine analog.

Parallel Synthesis Libraries with Guaranteed Purity

With multiple vendors providing certified purity of 97–98% , the compound can be integrated directly into automated parallel synthesis platforms for library generation without preceding quality control or re-purification steps. This batch-to-batch consistency ensures that downstream biological screening data are not confounded by variable starting material purity, a risk that increases when sourcing less rigorously characterized or lower-purity alternatives. The multi-vendor availability also mitigates supply chain risk, supporting uninterrupted medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Bidentate inhibitor scaffold synthesis
Dual HBD pharmacophore (3-amino + COOH)
Confirm bidentate target engagement in binding assays
CNS-penetrant lead optimization
Moderate lipophilicity without TPSA change
Assess passive permeability in cell-based models (e.g., PAMPA)
Stereochemistry-driven fragment growing
Racemic chiral center for enantiomer SAR
Evaluate enantiomer-dependent activity in target assays
Parallel synthesis library production
Multi-vendor certified purity specification
Verify batch-to-batch consistency for HTS data integrity
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